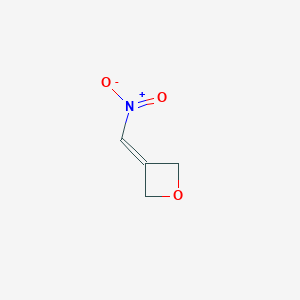

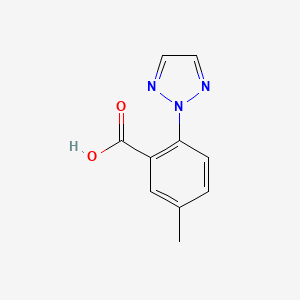

![molecular formula C8H4BrNO3 B1441037 4-Bromobenzo[d]oxazole-2-carboxylic acid CAS No. 944907-35-1](/img/structure/B1441037.png)

4-Bromobenzo[d]oxazole-2-carboxylic acid

Vue d'ensemble

Description

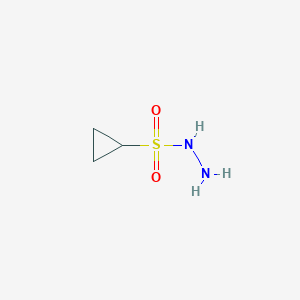

4-Bromobenzo[d]oxazole-2-carboxylic acid is a chemical compound with the molecular formula C8H4BrNO3 and a molecular weight of 242.03 . It is used in research and has potential applications in various fields .

Synthesis Analysis

The synthesis of oxazoles, including this compound, is a complex process. Various synthetic protocols have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered oxazole ring attached to a benzene ring with a bromine atom and a carboxylic acid group .Chemical Reactions Analysis

Oxazoles, including this compound, are involved in a variety of chemical reactions. These reactions are often complex and require specific conditions for successful execution .Physical And Chemical Properties Analysis

This compound has a molecular weight of 242.03 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .Applications De Recherche Scientifique

Convenient Synthesis Routes

One study detailed a convenient synthesis method for [1,2,3]Triazolo[1,5-a]quinoline derivatives, starting from methyl 2-azido-5-bromobenzoate, which involves the use of 4-bromo-2-(methoxycarbonyl)phenyl derivatives as intermediates (Pokhodylo & Obushak, 2019). This demonstrates the utility of bromobenzoic acid derivatives in synthesizing complex heterocyclic compounds.

Antimicrobial and Antileishmanial Activities

Another research focus is the synthesis and characterization of compounds for potential biological activities. For instance, a compound incorporating 4-bromobenzyl and 1,3,4-oxadiazole and 1,2,4-triazole heterocyclic rings showed antimicrobial activities and significant antileishmanial activity, highlighting the potential of bromobenzoic acid derivatives in developing new therapeutic agents (Ustabaş et al., 2020).

Oxidation to Carbonyl Derivatives

A novel oxidation process of alkylarenes and benzylic bromides to aromatic carboxylic acids using sodium metaperiodate (NaIO4) highlights the versatility of bromobenzoic acid derivatives in organic synthesis. This method notably includes the direct conversion of benzyl bromide to 4-bromobenzoic acid, demonstrating a functional utility in synthetic chemistry (Shaikh, Emmanuvel, & Sudalai, 2006).

Solar Photo-thermochemical Syntheses

Research into solar photo-thermochemical synthesis demonstrates the potential of bromobenzoic acid derivatives in green chemistry. A study on the synthesis of 4-bromo-2,5-substituted oxazoles from N-arylethylamides showcases an environmentally friendly method for constructing complex organic molecules (Dinda et al., 2014).

Drug Metabolism and Detoxification

An intriguing application of bromobenzoic acid derivatives is in the study of drug metabolism and detoxification by fungi. Penicillium brasilianum, an endophyte from Melia azedarach, was shown to metabolize 4-bromobenzoic acid, leading to the production of brominated compounds, suggesting a natural pathway for the detoxification of halogenated aromatic compounds (Fill et al., 2018).

Orientations Futures

Oxazoles, including 4-Bromobenzo[d]oxazole-2-carboxylic acid, represent an immensely versatile family of heterocyclic compounds for future exploitation by both synthetic and medicinal chemists . Their diverse biological activities make them promising candidates for drug discovery and other applications .

Propriétés

IUPAC Name |

4-bromo-1,3-benzoxazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO3/c9-4-2-1-3-5-6(4)10-7(13-5)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOMXNKFAYGPRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696098 | |

| Record name | 4-Bromo-1,3-benzoxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

944907-35-1 | |

| Record name | 4-Bromo-1,3-benzoxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

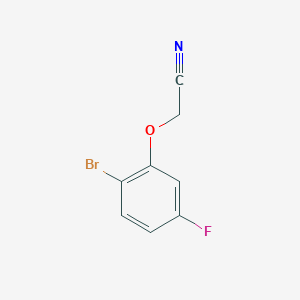

![5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine](/img/structure/B1440959.png)

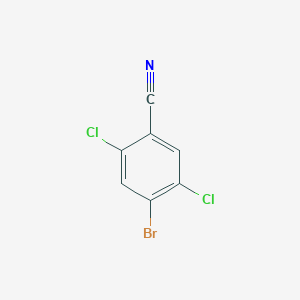

![2-{cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid](/img/structure/B1440965.png)

![4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide](/img/structure/B1440968.png)

![2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide](/img/structure/B1440970.png)